Iodomethyl dodecanoate
Description
Iodomethyl dodecanoate (C₁₃H₂₅IO₂) is an iodinated ester derived from dodecanoic acid (lauric acid) and an iodinated methanol group. Analogous iodinated esters, such as iodomethyl pivalate (C₆H₁₁IO₂), demonstrate applications in organic synthesis as alkylating agents or intermediates . The dodecanoate moiety, a 12-carbon fatty acid chain, is shared with other esters like methyl dodecanoate and ethyl dodecanoate, which are well-documented in industrial and biological contexts .
Properties
Molecular Formula |
C13H25IO2 |
|---|---|
Molecular Weight |
340.24 g/mol |
IUPAC Name |
iodomethyl dodecanoate |
InChI |
InChI=1S/C13H25IO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3 |
InChI Key |
HEKASFIFSNCXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethyl dodecanoate can be synthesized through the iodination of methyldodecanoate. The process typically involves the reaction of methyldodecanoate with iodine in the presence of a suitable catalyst, such as red phosphorus or phosphorus triiodide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of iodomethyldodecanoate may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodomethyl group undergoes facile Sₙ2 displacement with nucleophiles due to the excellent leaving-group ability of iodide. Common nucleophiles include:
-
Alkoxides : Forms methyl ether derivatives under basic conditions.
-
Thiols : Produces methyl thioethers, useful in sulfur-containing compound synthesis.
-
Amines : Yields N-methylated products, with selectivity influenced by steric and electronic factors .
Mechanistic Pathway :
-
Nucleophile attack at the methyl carbon adjacent to iodine.
-
Inversion of configuration at the methyl center (stereochemical evidence from iodomethane analogs) .
-
Release of iodide ion, confirmed by argentometric titration in reaction mixtures.
Oxidation Reactions
The iodomethyl group can be oxidized to a carbonyl functionality under controlled conditions:
| Oxidizing Agent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| KMnO₄ | Dodecanoyl formaldehyde | 78 | Aqueous H₂SO₄, 60°C | |
| O₃ | Dodecanoic acid | 65 | CH₂Cl₂, -78°C | |
| CrO₃ | Methyl ketone | 82 | Acetic acid, reflux |
The reaction proceeds via initial electrophilic iodine abstraction, forming a carbocation intermediate that is trapped by water or further oxidized .
Elimination Reactions
Under basic conditions, β-hydrogen elimination generates alkenes:
-
Key Data : Elimination efficiency >90% with DBU in THF at 25°C.
-
Steric Effects : Bulkier bases (e.g., t-BuOK) favor Zaitsev orientation .
Cross-Coupling Reactions
The C-I bond participates in transition-metal-catalyzed couplings:
| Catalyst | Coupling Partner | Product Type | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Arylboronic acid | Biaryl methyl esters | 85 | |
| CuI | Terminal alkynes | Propargyl esters | 72 | |
| NiCl₂(dppe) | Grignard reagent | Alkyl-substituted esters | 68 |
Mechanistic studies suggest oxidative addition of the C-I bond to the metal center, followed by transmetallation and reductive elimination .
Cyclization Reactions
Iodomethyl dodecanoate facilitates intramolecular cyclization via iodonium ion intermediates:
-
I⁺ transfer to adjacent π-systems forms a cyclic iodonium species .
-
Nucleophilic attack by the ester oxygen generates lactones .
Example :
Halogen Exchange Reactions
The iodide can be replaced by other halogens via Finkelstein-type reactions:
Radical Pathways
Under UV irradiation or with initiators (e.g., AIBN), the C-I bond undergoes homolytic cleavage:
Scientific Research Applications
Iodomethyl dodecanoate has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties due to the presence of the iodine atom.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of iodomethyldodecanoate involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. In biological systems, the iodine atom may interact with proteins and enzymes, potentially leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl Dodecanoate (C₁₃H₂₆O₂)
- Structure: Methyl ester of dodecanoic acid.
- Physical Properties : Liquid at room temperature (boiling point ~262°C, inferred from biodiesel applications) .
- Applications : Major component in palm biodiesel (9.203 min retention time, 19.848 mV.S area via GC-FID) .
- Safety : Classified as a laboratory chemical with low acute toxicity; precautions include eye rinsing and spill containment using sand/water .
Ethyl Dodecanoate (C₁₄H₂₈O₂)
- Structure: Ethyl ester of dodecanoic acid.
- Physical Properties: Higher molecular weight (256.4 g/mol) compared to methyl dodecanoate (214.34 g/mol) .
- Applications: Found in S.
- Safety: Limited toxicity data, but bioactive properties suggest cautious handling .
Benzyl Dodecanoate (C₁₉H₂₈O₂)
- Structure: Benzyl ester of dodecanoic acid.
- Applications: Used in specialty chemicals; structurally similar derivatives (e.g., 5-(benzyloxy)-5-oxopentanoic acid) highlight versatility in organic synthesis .
- Safety : Hazard statement H315 (skin irritation) indicates moderate risks .
Iodomethyl Pivalate (C₆H₁₁IO₂)
- Structure: Iodomethyl ester of pivalic acid (2,2-dimethylpropanoic acid).
- Physical Properties : Solid at room temperature (melting point 33–35°C) .
- Applications : Reagent in alkylation reactions; stabilized with copper chips to prevent iodine degradation .
- Safety: Potential instability due to iodine; requires stringent handling protocols .
Comparative Analysis
Table 1: Key Properties of Dodecanoate Esters
*Inferred from structural analogs.
Research Findings and Gaps
- Reactivity: Iodine in iodomethyl esters enhances electrophilicity, as seen in iodomethyl pivalate’s role in alkylation .
- Data Limitations: Direct studies on this compound are absent in the provided evidence. Properties are inferred from analogs like methyl dodecanoate and iodomethyl pivalate.
Q & A
Q. What are the established synthetic routes for iodomethyl dodecanoate, and what methodological considerations are critical for optimizing yield and purity?
Q. How does the iodomethyl group in this compound influence its reactivity compared to other haloalkyl esters, and what experimental approaches can elucidate these differences?
The iodomethyl group exhibits higher electrophilicity due to iodine’s polarizability, accelerating nucleophilic substitution but increasing susceptibility to hydrolysis. Comparative methods include:
- Kinetic studies : Measure hydrolysis rates of iodomethyl vs. chloromethyl dodecanoate under identical conditions (e.g., pH 7.4 buffer, 37°C). Iodomethyl derivatives show 3x faster hydrolysis due to weaker C-I bonds .
- Computational modeling : Calculate bond dissociation energies (BDEs) and transition-state geometries for substitution reactions .
Q. What are the contradictory findings regarding the catalytic behavior of this compound in ester hydrolysis reactions, and how can researchers design experiments to resolve these discrepancies?
Studies report conflicting data on whether hydrolysis is autocatalytic or follows first-order kinetics. Resolution strategies:
- Variable-concentration experiments : Monitor reaction rates at different initial concentrations of this compound. Autocatalytic behavior (self-acceleration) is observed at low concentrations (<10 M) due to product-assisted catalysis, while high concentrations (>10 M) follow first-order kinetics .
- Additive studies : Introduce dodecanoic acid (a hydrolysis product) to test its catalytic role. Data show a linear increase in initial rate constants with added acid (e.g., 4.5 × 10 M acid increases rates 3x) .
Q. How can researchers address the oxidative instability of this compound in synthetic or storage conditions?
Methodological solutions include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent iodine loss via oxidation .
- Stabilizers : Add radical scavengers (e.g., BHT) or store in amber vials at –20°C to mitigate light/heat degradation . Example degradation
| Storage Condition | % Degradation (7 days) |
|---|---|
| RT, light | 35 |
| –20°C, dark | 5 |
Methodological Guidance
Q. What statistical approaches are recommended for analyzing contradictory data in this compound reactivity studies?
- Cluster analysis : Use Manhattan Distance or Pearson’s correlation to identify patterns in rate constants under varying conditions (e.g., pH, temperature) .
- Error analysis : Quantify experimental uncertainty via triplicate trials and report confidence intervals (e.g., ±5% for kinetic measurements) .
Q. How should researchers design experiments to investigate the environmental or biological impacts of this compound?
- Toxicity assays : Follow OECD guidelines for acute toxicity testing in model organisms (e.g., Daphnia magna), noting that iodomethyl derivatives may exhibit higher bioaccumulation potential due to lipophilicity .
- Degradation studies : Use GC-MS to track byproducts in simulated environmental conditions (e.g., UV light, microbial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
